molecular formula C22H21FN2O4S2 B2637304 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 954701-91-8

1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No.: B2637304
CAS No.: 954701-91-8
M. Wt: 460.54
InChI Key: IUWLXUFPVWIRKV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is introduced to the tetrahydroisoquinoline core.

    Sulfonylation: The phenylsulfonyl group is typically introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Final Coupling: The methanesulfonamide group is added in the final step, often through a coupling reaction with methanesulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide include other sulfonamide derivatives and tetrahydroisoquinoline-based compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

    1-(4-chlorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide: Lacks the fluorophenyl group.

    1-(4-fluorophenyl)-N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c23-20-9-6-17(7-10-20)16-30(26,27)24-21-11-8-18-12-13-25(15-19(18)14-21)31(28,29)22-4-2-1-3-5-22/h1-11,14,24H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWLXUFPVWIRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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